molecular formula C9F14 B14448666 Cyclopentane, octafluoro(hexafluorocyclobutylidene)- CAS No. 74693-91-7

Cyclopentane, octafluoro(hexafluorocyclobutylidene)-

Cat. No.: B14448666
CAS No.: 74693-91-7
M. Wt: 374.07 g/mol
InChI Key: QNAMIDREMHCXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentane, octafluoro(hexafluorocyclobutylidene)- is a chemical compound with the molecular formula C9F14. It consists of nine carbon atoms and fourteen fluorine atoms, forming a unique structure that includes both a four-membered and a five-membered ring . This compound is notable for its high fluorine content, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane, octafluoro(hexafluorocyclobutylidene)- typically involves the fluorination of cyclopentane derivatives. The reaction conditions often require the use of strong fluorinating agents such as elemental fluorine (F2) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available cyclopentane. The process includes halogenation followed by fluorination, using specialized equipment to handle the highly reactive fluorine gas. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, octafluoro(hexafluorocyclobutylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentane, octafluoro(hexafluorocyclobutylidene)- has several applications in scientific research:

Mechanism of Action

The mechanism by which cyclopentane, octafluoro(hexafluorocyclobutylidene)- exerts its effects is primarily through its strong carbon-fluorine bonds. These bonds provide exceptional stability and resistance to degradation, making the compound useful in various applications. The molecular targets and pathways involved include interactions with enzymes and proteins that can accommodate the bulky fluorinated structure .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexane, octafluoro(hexafluorocyclobutylidene)
  • Cyclopentane, decafluoro(hexafluorocyclobutylidene)
  • Cyclohexane, decafluoro(hexafluorocyclobutylidene)

Uniqueness

Cyclopentane, octafluoro(hexafluorocyclobutylidene)- is unique due to its specific arrangement of fluorine atoms and the presence of both four-membered and five-membered rings. This structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical attack, which are not as pronounced in similar compounds .

Properties

CAS No.

74693-91-7

Molecular Formula

C9F14

Molecular Weight

374.07 g/mol

IUPAC Name

1,1,2,2,3,3,4,4-octafluoro-5-(2,2,3,3,4,4-hexafluorocyclobutylidene)cyclopentane

InChI

InChI=1S/C9F14/c10-3(11)1(4(12,13)7(3,18)19)2-5(14,15)8(20,21)9(22,23)6(2,16)17

InChI Key

QNAMIDREMHCXKG-UHFFFAOYSA-N

Canonical SMILES

C1(=C2C(C(C(C2(F)F)(F)F)(F)F)(F)F)C(C(C1(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.